An In-depth Technical Guide to the Physicochemical Properties of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid
Introduction
1-(2,2-difluoroethyl)piperidine-2-carboxylic acid is a synthetic molecule of significant interest within the fields of medicinal chemistry and drug development. Its structure combines a piperidine ring, a common scaffold in numerous pharmaceuticals, with a carboxylic acid moiety and a difluoroethyl group. The piperidine ring provides a three-dimensional framework that can be crucial for molecular recognition at biological targets. The carboxylic acid group, a versatile pharmacophore, can engage in various interactions such as hydrogen bonding and salt bridge formation.[1]
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties.[2][3] The presence of the difluoroethyl group in this molecule is anticipated to modulate its metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] Specifically, the strong carbon-fluorine bond can block sites of metabolic oxidation, and the high electronegativity of fluorine can alter the molecule's electronic properties, influencing its pKa and lipophilicity.[5][6]
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid. While direct experimental data for this specific molecule is not extensively available in the public domain, this document outlines the established methodologies for determining these crucial parameters. The insights provided herein are essential for researchers, scientists, and drug development professionals to effectively handle, formulate, and advance this compound in their research endeavors.
Molecular Identity and Structure
A foundational understanding of a molecule begins with its basic structural and identifying information.
| Property | Value | Source |
| CAS Number | 1218200-72-6 | [7] |
| Molecular Formula | C₈H₁₃F₂NO₂ | [7] |
| Molecular Weight | 193.19 g/mol | [7] |
| SMILES | FC(F)CN1CCCCC1C(=O)O | [7] |
The structural relationship between the parent compound, piperidine-2-carboxylic acid (also known as pipecolic acid), and the title compound is illustrated below. The key modification is the addition of the 2,2-difluoroethyl group to the piperidine nitrogen.
Figure 1: Structural relationship to the parent compound.
Acid Dissociation Constant (pKa)
The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For a molecule with a carboxylic acid and a tertiary amine, at least two pKa values are expected. The ionization state significantly influences solubility, permeability, and target binding.
The strong electron-withdrawing effect of the two fluorine atoms is expected to lower the pKa of the tertiary amine on the piperidine ring compared to its non-fluorinated counterparts. This is due to the inductive effect, which reduces the basicity of the nitrogen.[4] Conversely, the pKa of the carboxylic acid is also likely to be influenced by the electronic environment.
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a robust and widely used method for determining pKa values.[8]
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid in deionized water or a suitable co-solvent to a known concentration (e.g., 1-10 mM).[8]
-
Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved carbon dioxide.[8]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the carboxylate, followed by titration with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the tertiary amine.[8]
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[9]
Figure 2: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. LogP refers to the partitioning of the neutral species, while LogD accounts for both neutral and ionized forms at a specific pH.[10]
The introduction of fluorine can have a complex effect on lipophilicity. While fluorination of an aromatic ring generally increases lipophilicity, the effect on aliphatic chains can be more nuanced and may even decrease lipophilicity in some contexts.[4]
Experimental Protocol for LogD₇.₄ Determination by Shake-Flask Method
The shake-flask method is considered the gold standard for determining LogP and LogD values.[10][11]
Methodology:
-
Phase Preparation: Prepare a biphasic system of n-octanol and a phosphate buffer at pH 7.4. Pre-saturate the n-octanol with the buffer and vice versa.[12]
-
Compound Addition: Add a known amount of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid to a mixture of the two phases.
-
Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[14]
Figure 3: Workflow for LogD determination by the shake-flask method.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.[13]
Experimental Protocol for Kinetic Solubility Determination by Turbidimetry
Kinetic solubility is often measured in early drug discovery as it provides a high-throughput assessment of a compound's behavior when rapidly diluted from a DMSO stock into an aqueous buffer, mimicking conditions in many in vitro assays.[15][16]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[17]
-
Serial Dilutions: In a 96-well or 384-well plate, perform serial dilutions of the stock solution in DMSO.[17]
-
Aqueous Dilution: Transfer a small volume of each DMSO dilution into a corresponding well of another plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%).[15]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).[17]
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader that can measure absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[15]
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation of the compound.[16]
Figure 4: Workflow for kinetic solubility determination.
Melting Point and Solid-State Properties
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. While no experimental melting point for 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid has been reported, data from structurally related compounds can offer some context. For instance, (S)-1-Boc-piperidine-2-carboxylic acid has a reported melting point of 122-126 °C.[18] The presence of the difluoroethyl group and the potential for different crystal packing arrangements would likely result in a different melting point for the title compound.
General Experimental Protocol for Melting Point Determination
A standard capillary melting point apparatus is typically used for this determination.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.
-
Observation: The temperature range over which the compound melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.
Conclusion
1-(2,2-difluoroethyl)piperidine-2-carboxylic acid is a molecule with significant potential in drug discovery, owing to its combination of a piperidine scaffold and a difluoroethyl moiety. A thorough understanding of its physicochemical properties is paramount for its successful development. This technical guide has outlined the standard, industry-accepted protocols for determining its key physicochemical parameters: pKa, lipophilicity, and aqueous solubility. While direct experimental data is currently limited, the methodologies described herein provide a clear roadmap for the comprehensive characterization of this and other novel chemical entities. The insights gained from these experiments will be invaluable for guiding formulation strategies, interpreting biological data, and ultimately unlocking the therapeutic potential of this promising compound.
References
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [Link]
-
Inoue, M., Sumii, Y., & Shibata, N. (2020). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]
-
Inoue, M., Sumii, Y., & Shibata, N. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 13(10), 309. [Link]
-
Pal, R., & Dwivedi, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(1), 1–25. [Link]
-
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(6), 848–853. [Link]
-
Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
-
Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Appchem. (n.d.). 1-(2,2-difluoroethyl)piperidine-2-carboxylic acid. Retrieved from [Link]
-
Pharmapproach. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]
-
Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 171-179. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. Retrieved from [Link]
-
BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Application Note 117. [Link]
-
Kheylik, Y. (2024). LogP / LogD shake-flask method v1. protocols.io. [Link]
-
Concept Life Sciences. (n.d.). Kinetic Solubility. Retrieved from [Link]
-
Collins, J. L., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Journal of Medicinal Chemistry, 51(11), 3173-3185. [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
van der Water, S. J., et al. (2018). Development of Methods for the Determination of pKa Values. Molecules, 23(11), 2824. [Link]
-
Ghafouri, R., & Ballatore, C. (2019). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 62(17), 7739–7771. [Link]
-
Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. appchemical.com [appchemical.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. acdlabs.com [acdlabs.com]
- 15. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 16. bmglabtech.com [bmglabtech.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 错误页 [amp.chemicalbook.com]
